molecular formula C12H15N B1444007 3-Cyclopropyl-1,2,3,4-tetrahydroquinoline CAS No. 1342398-44-0

3-Cyclopropyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1444007
CAS No.: 1342398-44-0
M. Wt: 173.25 g/mol
InChI Key: FUJYVRYILFWQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-1,2,3,4-tetrahydroquinoline: is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound features a cyclopropyl group attached to the third carbon of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their structural similarity to natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the Povarov reaction , which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The reaction proceeds through the formation of an imine intermediate, followed by cyclization and reduction steps .

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of quinoline derivatives. This method is favored due to its efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) are commonly used under high-pressure hydrogenation conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinolines.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular receptors can modulate signaling pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

3-cyclopropyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-4-12-10(3-1)7-11(8-13-12)9-5-6-9/h1-4,9,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJYVRYILFWQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC3=CC=CC=C3NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
3-Cyclopropyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
3-Cyclopropyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
3-Cyclopropyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
3-Cyclopropyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
3-Cyclopropyl-1,2,3,4-tetrahydroquinoline

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